molecular formula C10H12BrClN2 B124900 2-(7-Bromo-1H-indol-3-yl)ethanamine hydrochloride CAS No. 156941-60-5

2-(7-Bromo-1H-indol-3-yl)ethanamine hydrochloride

Cat. No. B124900
M. Wt: 275.57 g/mol
InChI Key: FNGKXNLFBJRRGO-UHFFFAOYSA-N
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Description

“2-(7-Bromo-1H-indol-3-yl)ethanamine hydrochloride” is a chemical compound with the CAS Number: 156941-60-5 . It has a molecular weight of 275.58 and its IUPAC name is 2-(7-bromo-1H-indol-3-yl)ethanamine hydrochloride . It is stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11BrN2.ClH/c11-9-3-1-2-8-7(4-5-12)6-13-10(8)9;/h1-3,6,13H,4-5,12H2;1H . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm^3 . It has a boiling point of 396.2±27.0 °C at 760 mmHg . The vapour pressure is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 64.6±3.0 kJ/mol . The flash point is 193.4±23.7 °C . The index of refraction is 1.693 . The molar refractivity is 59.3±0.3 cm^3 . It has 2 H bond acceptors, 3 H bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Synthesis and Classification of Indoles

Indole derivatives, including those related to 2-(7-Bromo-1H-indol-3-yl)ethanamine hydrochloride, have been a focal point in organic chemistry due to their complex structure and significant biological activities. A comprehensive review of indole synthesis methods provides a classification framework for all indole syntheses, highlighting the importance of these compounds in developing new pharmaceuticals and other bioactive materials (Taber & Tirunahari, 2011).

Pharmacological Potential of Indole Derivatives

Indole and its derivatives exhibit a wide range of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory effects. The indole nucleus contributes significantly to these activities, making compounds like 2-(7-Bromo-1H-indol-3-yl)ethanamine hydrochloride valuable for medicinal chemistry and drug discovery efforts. A review of plant-based indole alkaloids emphasizes the diverse pharmacological potential of these compounds, suggesting the need for further research to explore their therapeutic applications (Omar et al., 2021).

Environmental and Toxicological Research

Research on brominated flame retardants, including those related to indole derivatives, has raised concerns about their environmental fate and toxicity. Studies emphasize the need for comprehensive research on the occurrence, environmental fate, and potential health impacts of novel brominated compounds to assess their risks accurately and guide regulatory decisions (Zuiderveen, Slootweg, & de Boer, 2020).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(7-bromo-1H-indol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2.ClH/c11-9-3-1-2-8-7(4-5-12)6-13-10(8)9;/h1-3,6,13H,4-5,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGKXNLFBJRRGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC=C2CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50595698
Record name 2-(7-Bromo-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-Bromo-1H-indol-3-yl)ethanamine hydrochloride

CAS RN

156941-60-5
Record name 2-(7-Bromo-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(7-bromo-1H-indol-3-yl)ethan-1-amine hydrochloride
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